R 1485 dihydrochloride

Description

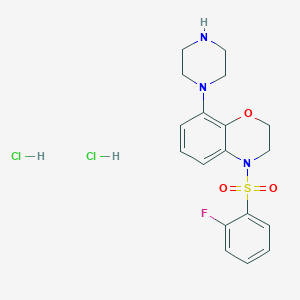

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22Cl2FN3O3S |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

4-(2-fluorophenyl)sulfonyl-8-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;dihydrochloride |

InChI |

InChI=1S/C18H20FN3O3S.2ClH/c19-14-4-1-2-7-17(14)26(23,24)22-12-13-25-18-15(5-3-6-16(18)22)21-10-8-20-9-11-21;;/h1-7,20H,8-13H2;2*1H |

InChI Key |

SNXURKRGPYXWRN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)N(CCO3)S(=O)(=O)C4=CC=CC=C4F.Cl.Cl |

Synonyms |

4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of R 1485 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 1485 dihydrochloride (B599025) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS).[1][2] Its high affinity and selectivity, coupled with its ability to penetrate the brain, have positioned it as a significant tool for neuroscience research and a potential therapeutic agent for cognitive disorders. This guide provides a comprehensive overview of the core mechanism of action of R 1485 dihydrochloride, detailing the associated signaling pathways, experimental protocols for its characterization, and relevant quantitative data.

Core Mechanism of Action: 5-HT6 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism at the 5-HT6 receptor. It binds to the receptor with high affinity, preventing the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine), from binding and activating the receptor.[1] This blockade of the 5-HT6 receptor initiates a cascade of downstream effects that are believed to underlie its pharmacological properties.

The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit (Gαs).[3][4] Activation of the receptor by an agonist (like serotonin) leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors and ion channels.[3][5] By acting as an antagonist, this compound inhibits this entire signaling cascade. Some 5-HT6 antagonists have also been shown to act as inverse agonists, reducing the basal level of receptor signaling even in the absence of an agonist.

Signaling Pathways Modulated by this compound

The antagonism of the 5-HT6 receptor by this compound results in the modulation of several key intracellular signaling pathways and neurotransmitter systems.

The Canonical Gs-cAMP Pathway

The most direct consequence of this compound binding to the 5-HT6 receptor is the inhibition of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway. This is the foundational mechanism through which it exerts its cellular effects.

Modulation of Neurotransmitter Systems

A crucial aspect of the mechanism of action of 5-HT6 receptor antagonists is their ability to indirectly modulate the release of other key neurotransmitters. 5-HT6 receptors are predominantly located on non-serotonergic neurons, particularly GABAergic and glutamatergic neurons.[2][6]

By antagonizing 5-HT6 receptors on GABAergic interneurons, this compound is thought to reduce GABAergic inhibition of cholinergic and glutamatergic neurons.[7][8] This disinhibition leads to an increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[8][9] This neurochemical effect is a key hypothesis for the pro-cognitive properties observed with 5-HT6 receptor antagonists.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, its key pharmacological parameter has been reported. The following table summarizes the available data for this compound and provides representative data for other well-characterized 5-HT6 receptor antagonists for comparative purposes.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | 5-HT6 Receptor | Radioligand Binding | pKi | 8.9 | Tocris Bioscience [1] |

| SB-271046 | 5-HT6 Receptor | Radioligand Binding | pKi | 8.9 | (Holenz et al., 2006) |

| SB-271046 | 5-HT6 Receptor | Functional (cAMP) | pA2 | 8.76 | (Holenz et al., 2006) |

| Ro 04-6790 | 5-HT6 Receptor | Radioligand Binding | pKi | 8.1 | (Holenz et al., 2006) |

| Ro 04-6790 | 5-HT6 Receptor | Functional (cAMP) | pA2 | 7.89 | (Holenz et al., 2006) |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.

Experimental Protocols

The characterization of a 5-HT6 receptor antagonist like this compound typically involves two key types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to block agonist-induced signaling.

Radioligand Binding Assay (Representative Protocol)

This assay measures the affinity of this compound for the 5-HT6 receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT6 ligand (e.g., methiothepin).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), the non-specific binding control, or this compound at varying concentrations.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Representative Protocol)

This assay measures the ability of this compound to block the increase in intracellular cAMP levels induced by a 5-HT6 receptor agonist.

Objective: To determine the functional antagonist potency (e.g., pA2 or IC50) of this compound at the 5-HT6 receptor.

Materials:

-

Whole cells stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

A 5-HT6 receptor agonist (e.g., serotonin).

-

This compound at various concentrations.

-

Cell culture medium.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96- or 384-well microplates.

-

A plate reader compatible with the chosen detection kit.

Procedure:

-

Seed the 5-HT6 receptor-expressing cells in microplates and grow to an appropriate confluency.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

-

Stimulate the cells with a fixed concentration of the 5-HT6 agonist (typically the EC80 concentration) in the presence of a phosphodiesterase inhibitor.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the logarithm of the concentration of this compound to generate an inhibition curve and determine the IC50 value.

-

To determine the pA2 value, perform agonist concentration-response curves in the absence and presence of multiple fixed concentrations of this compound and analyze the data using a Schild plot.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its mechanism of action as a potent and selective antagonist of the 5-HT6 receptor leads to the inhibition of the canonical Gs-cAMP signaling pathway and the subsequent modulation of key neurotransmitter systems involved in cognition. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its pharmacological profile. Further research utilizing this compound will continue to elucidate the complex roles of the 5-HT6 receptor in health and disease, potentially paving the way for novel therapeutic strategies for cognitive disorders.

References

- 1. This compound | R1485 2HCl | Tocris Bioscience [tocris.com]

- 2. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determination of 5-HT6 Receptor Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available binding affinity data was found for a compound specifically designated as "R 1485 dihydrochloride." This guide, therefore, provides a comprehensive, representative methodology for determining the 5-HT6 receptor binding affinity of a novel investigational compound.

Introduction

The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target in drug discovery for cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Characterizing the binding affinity of novel compounds to the 5-HT6 receptor is a critical step in the drug development process. This guide outlines the experimental protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT6 receptor.

Quantitative Data Presentation

In a typical competitive binding experiment, the data would be presented to show the displacement of a specific radioligand from the 5-HT6 receptor by the test compound. The key parameters derived from this data are the IC50 and the Ki values.

Table 1: Representative Binding Affinity Data for a Test Compound at the Human 5-HT6 Receptor

| Compound | Radioligand | IC50 (nM) | Ki (nM) | Receptor Source |

| Test Compound | [³H]-LSD | User-determined | Calculated | HEK293 cells expressing human 5-HT6 receptor |

| Serotonin (Reference) | [³H]-LSD | User-determined | Calculated | HEK293 cells expressing human 5-HT6 receptor |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is calculated from the IC50 and reflects the binding affinity of the ligand for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay using membranes from a cell line recombinantly expressing the human 5-HT6 receptor.

Materials and Reagents

-

Biological Material: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD) or another suitable 5-HT6 receptor radioligand.

-

Test Compound: The compound for which binding affinity is to be determined (e.g., a novel small molecule).

-

Reference Compound: Serotonin (5-HT) or a known 5-HT6 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT6 receptor ligand (e.g., clozapine).

-

Filtration Apparatus: 96-well glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), and a vacuum manifold.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

-

General Lab Equipment: 96-well plates, pipettes, refrigerated centrifuge.

Membrane Preparation

-

Cells expressing the 5-HT6 receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method like the BCA assay.

-

Membrane aliquots are stored at -80°C until use.[2]

Assay Procedure

This procedure is designed for a 96-well plate format with a final assay volume of 250 µL.[2]

-

Prepare Assay Plate:

-

Total Binding (TB) Wells: Add 50 µL of assay buffer.

-

Non-specific Binding (NSB) Wells: Add 50 µL of the NSB agent (e.g., 10 µM clozapine).

-

Test Compound Wells: Add 50 µL of the test compound at various concentrations (typically a serial dilution).

-

-

Add Radioligand: Add 50 µL of the [³H]-LSD solution (at a concentration near its Kd) to all wells.

-

Add Membranes: Add 150 µL of the prepared cell membrane suspension (containing 50-120 µg of protein) to all wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[2]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Drying: Dry the filters.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis

-

Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the average CPM of the corresponding total binding wells to determine the specific binding.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.[2]

-

Mandatory Visualizations

Experimental Workflow

References

An In-Depth Technical Guide to R 1485 Dihydrochloride: A Potent and Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 1485 dihydrochloride (B599025) is a potent and highly selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its high affinity and selectivity, coupled with its ability to penetrate the blood-brain barrier, have positioned it as a valuable research tool for elucidating the physiological roles of the 5-HT6 receptor and as a potential therapeutic agent for cognitive disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and experimental protocols related to R 1485 dihydrochloride. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Properties and Synthesis

This compound, with the chemical name 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride, is a synthetic molecule belonging to the benzoxazine (B1645224) class of compounds.[1]

| Property | Value | Reference |

| Chemical Name | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | [1] |

| Molecular Formula | C18H20FN3O3S·2HCl | [1] |

| Molecular Weight | 450.35 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and DMSO | |

| pKi | 8.9 | [1] |

Synthesis:

The synthesis of this compound involves a multi-step process. A key step is the sulfonylation of a substituted 3,4-dihydro-2H-1,4-benzoxazine with 2-fluorobenzenesulfonyl chloride, followed by the introduction of the piperazine (B1678402) moiety and subsequent conversion to the dihydrochloride salt.

A detailed, step-by-step synthesis protocol, as would be found in a primary research article, is not publicly available in the searched resources. The following diagram illustrates a generalized synthetic workflow based on common organic chemistry principles for similar structures.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a competitive antagonist at the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs alpha subunit. Blockade of the 5-HT6 receptor by this compound inhibits the downstream signaling cascade initiated by serotonin or the receptor's basal activity.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). PKA has multiple downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and the extracellular signal-regulated kinase (ERK). By inhibiting this pathway, this compound can modulate gene expression and neuronal function.

Beyond the canonical Gs/cAMP pathway, the 5-HT6 receptor has been shown to interact with other signaling molecules, including the mammalian target of rapamycin (B549165) (mTOR) and cyclin-dependent kinase 5 (Cdk5). Antagonism by this compound may therefore influence these pathways as well, contributing to its overall pharmacological profile.

References

R 1485 dihydrochloride chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of R 1485 dihydrochloride (B599025), a potent and selective 5-HT6 receptor antagonist. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Properties

R 1485 dihydrochloride is the dihydrochloride salt of 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine.

Chemical Structure:

(SMILES representation of this compound)

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | Tocris Bioscience |

| Molecular Formula | C18H20FN3O3S · 2HCl | Tocris Bioscience |

| Molecular Weight | 450.35 g/mol | Tocris Bioscience |

| Purity | ≥98% (HPLC) | Tocris Bioscience |

| Solubility | <45.03 mg/mL in DMSO (Sonication recommended) <45.03 mg/mL in H2O (Sonication recommended) | ChemicalBook |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year | ChemicalBook |

Biological Activity and Mechanism of Action

This compound is a selective and high-affinity antagonist of the serotonin (B10506) 6 (5-HT6) receptor, with a pKi value of 8.9. The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex. As an antagonist, this compound blocks the binding of the endogenous ligand, serotonin, to the 5-HT6 receptor. This action modulates downstream signaling pathways, which are believed to be the basis for its potential therapeutic effects. The compound exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a panel of 50 other targets, including other serotonin receptor subtypes, and has been shown to be brain penetrant.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that canonically couples to the Gs alpha subunit. Activation of the 5-HT6 receptor by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

However, the 5-HT6 receptor can also signal through non-canonical, Gs-independent pathways. These include the activation of the Fyn-tyrosine kinase, which can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] Additionally, the 5-HT6 receptor has been shown to interact with the mTOR (mammalian target of rapamycin) pathway.[3] The antagonism of these pathways by compounds like this compound is an active area of research for the treatment of cognitive disorders.

Experimental Protocols

The following provides a generalized methodology for a key experiment used to characterize compounds like this compound.

Radioligand Binding Assay for 5-HT6 Receptor

This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) to the 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Radioligand (e.g., [3H]-LSD or [3H]-Serotonin)

-

Non-specific binding determinator (e.g., unlabeled serotonin or a high concentration of a known 5-HT6 antagonist)

-

Test compound (this compound)

-

96-well microplates

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the 5-HT6 receptor to confluency.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of radioligand (e.g., at its Kd value).

-

Either:

-

Vehicle (for total binding).

-

A high concentration of a non-specific binding determinator (for non-specific binding).

-

Varying concentrations of the test compound (this compound) to generate a competition curve.

-

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

An In-depth Technical Guide to the Synthesis and Characterization of R 1485 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 1485 dihydrochloride (B599025), chemically known as 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride, is a potent and selective 5-HT6 receptor antagonist.[1] This document provides a comprehensive technical overview of its synthesis, characterization, and the associated biological pathways. The information is intended to guide researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited public availability of a detailed experimental protocol, a representative synthetic scheme and characterization data are provided based on established chemical principles and related literature.

Introduction

The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the treatment of cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory. R 1485 dihydrochloride has demonstrated high affinity for the 5-HT6 receptor, making it a valuable tool for neuroscience research and a potential lead compound for therapeutic development.

Synthesis of this compound

The synthesis of this compound involves the construction of the 3,4-dihydro-2H-1,4-benzoxazine core, followed by functionalization with the piperazine (B1678402) and 2-fluorophenylsulfonyl moieties. A plausible synthetic route is outlined below.

Representative Synthetic Scheme

A general synthesis for 3,4-dihydro-2H-benzo[1][2]oxazine derivatives often involves the reaction of a suitably substituted 2-aminophenol (B121084) with a dielectrophilic reagent to form the heterocyclic core. This is followed by subsequent functionalization.

Disclaimer: The following experimental protocol is a representative example based on general synthetic methods for analogous compounds and is intended for illustrative purposes. The specific reaction conditions, solvents, and reagents for the synthesis of this compound may vary and would be detailed in the primary literature, which is not publicly available in its entirety.

Experimental Protocol (Representative)

Step 1: Synthesis of 8-Nitro-2H-1,4-benzoxazin-3(4H)-one

A solution of 2-amino-3-nitrophenol (B1277897) and chloroacetyl chloride in a suitable solvent such as dichloromethane (B109758) is stirred at room temperature. A base, for example, triethylamine, is added to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then refluxed to facilitate the cyclization to form the benzoxazinone (B8607429) ring.

Step 2: Reduction of the Nitro Group and Amide

The resulting 8-nitro-2H-1,4-benzoxazin-3(4H)-one is then subjected to a reduction reaction. A reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) can be used to simultaneously reduce the nitro group to an amine and the amide to an amine, yielding 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-amine.

Step 3: Sulfonylation

The amino group of 3,4-dihydro-2H-benzo[b][1][2]oxazin-8-amine is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base like pyridine (B92270) to form the corresponding sulfonamide.

Step 4: Introduction of the Piperazine Moiety

The piperazine group is introduced via a nucleophilic aromatic substitution reaction. The sulfonamide intermediate is reacted with an excess of piperazine, often at an elevated temperature, to yield 4-((2-fluorophenyl)sulfonyl)-3,4-dihydro-8-(piperazin-1-yl)-2H-benzo[b][1][2]oxazine.

Step 5: Formation of the Dihydrochloride Salt

The final free base is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of this compound is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following table summarizes the expected analytical data.

| Analytical Technique | Parameter | Expected Result (Representative) |

| HPLC Purity | Purity | ≥98% |

| Retention Time | Dependent on column and mobile phase | |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to aromatic, piperazine, and benzoxazine (B1645224) protons |

| Integration | Proportional to the number of protons | |

| Coupling Constants (J) | Consistent with the proposed structure | |

| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to all unique carbon atoms in the molecule |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Calculated: 408.1390, Found: Consistent with calculated value |

| Elemental Analysis | %C, %H, %N, %S | Within ±0.4% of the calculated values for C₁₈H₂₂Cl₂FN₃O₃S |

| Melting Point | Melting Range | A sharp melting point is indicative of high purity |

| FT-IR | Key Absorptions (cm⁻¹) | Peaks corresponding to N-H, C-H, S=O, C-F, and C-O stretches |

Signaling Pathway and Experimental Workflow

5-HT6 Receptor Antagonist Signaling Pathway

This compound acts as an antagonist at the 5-HT6 receptor. The binding of serotonin (5-HT) to this receptor typically activates a Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound inhibits this signaling cascade.

Caption: 5-HT6 Receptor Antagonist Signaling Pathway.

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to the final, well-characterized compound.

Caption: Experimental Workflow for Synthesis and Characterization.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. This guide provides a representative framework for its synthesis and a comprehensive approach to its characterization. Researchers undertaking the synthesis of this or related compounds should consult the primary scientific literature for detailed, validated experimental protocols. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the key concepts and processes involved in the study of this potent 5-HT6 receptor antagonist.

References

R 1485 Dihydrochloride: A Technical Guide to its Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of R 1485 dihydrochloride (B599025) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended for researchers, scientists, and drug development professionals who are working with this selective and high-affinity 5-HT6 antagonist.

Core Topic: Solubility of R 1485 Dihydrochloride

This compound is a chemical compound of interest in neuroscience research, particularly for its role as a selective antagonist of the 5-HT6 receptor. Understanding its solubility is a critical first step in the design and execution of in vitro and in vivo experiments.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in published literature. However, data from available chemical suppliers provides a starting point for its solubility characteristics.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO | < 45.03 mg/mL | < 100 mM | Sonication is recommended to aid dissolution. |

| Water | < 45.03 mg/mL | < 100 mM | Sonication is recommended to aid dissolution. |

The molecular weight of this compound is 450.35 g/mol .

It is important to note that the provided solubility values are presented as upper limits. The actual solubility may be lower and can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise experimental work, it is highly recommended to determine the solubility under the specific conditions of your assay.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in your experimental setup, a standardized protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Protocol: Equilibrium Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent (DMSO or water) at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (DMSO or Water)

-

Shaking incubator or orbital shaker with temperature control

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system or a validated spectrophotometric method for concentration analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle for a short period.

-

Carefully remove an aliquot of the supernatant. It is crucial to avoid disturbing the solid material at the bottom.

-

Separate the dissolved compound from any remaining solid particles by either centrifugation at a high speed (e.g., 10,000 x g for 10 minutes) or by filtering the supernatant through a 0.22 µm filter.

-

-

Quantification:

-

Dilute the clear supernatant to a concentration that falls within the linear range of your analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Signaling Pathways

This compound is a selective antagonist of the serotonin (B10506) 5-HT6 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of the 5-HT6 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

As an antagonist, this compound blocks the binding of serotonin to the 5-HT6 receptor, thereby inhibiting this downstream signaling cascade. Blockade of 5-HT6 receptors has been shown to modulate the activity of other neurotransmitter systems, including an increase in cholinergic and glutamatergic neurotransmission.[1] Furthermore, 5-HT6 receptor signaling has been linked to the activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are implicated in neuronal plasticity and memory.

Simplified Signaling Pathway of 5-HT6 Receptor and its Antagonism

Caption: Antagonism of the 5-HT6 receptor by this compound.

References

R 1485 Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of R 1485 dihydrochloride (B599025) is presented in Table 1. This information is essential for understanding the compound's general characteristics and for designing appropriate analytical methodologies.

Table 1: Chemical and Physical Properties of R 1485 Dihydrochloride

| Property | Value | Reference |

| Chemical Name | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | |

| Molecular Formula | C₁₈H₂₀FN₃O₃S·2HCl | |

| Molecular Weight | 454.85 g/mol | |

| Appearance | White solid | |

| Purity (by HPLC) | >99.7% | |

| Solubility | Soluble in water and DMSO to 100 mM |

Stability and Storage Conditions

The stability of a chemical compound is its ability to resist chemical change or degradation over time. Factors that can influence stability include temperature, light, humidity, and pH.

Solid-State Stability and Storage

Based on supplier recommendations, solid this compound should be stored at -20°C. One supplier suggests that when stored as recommended in a tightly sealed vial, the solid product can be stored for up to 6 months from the date of receipt. Another supplier recommends storage at 4°C.[2] The presence of the dihydrochloride salt form generally enhances the stability of the parent amine compound by reducing its susceptibility to oxidation.[3] However, as a precaution, it is advisable to store the solid compound in a desiccator to protect it from moisture, which could potentially initiate hydrolysis, especially given the presence of a sulfonamide and an ether linkage in the molecule.

Solution Stability and Storage

A certificate of analysis for this compound indicates that prepared stock solutions should be stored in aliquots in tightly sealed vials at -20°C or below and are recommended for use within one month. It is also advised that, whenever possible, solutions should be prepared and used on the same day. The certificate further notes that information regarding product stability, particularly in solution, is rarely reported, and these are general guidelines.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Recommendations | Reference |

| Solid | -20°C | Up to 6 months | Keep vial tightly sealed. Store in a desiccator. | |

| Solid | 4°C | Not specified | - | [2] |

| Solution | ≤ -20°C | Up to 1 month | Store in aliquots in tightly sealed vials. Prepare fresh if possible. |

Potential Degradation Pathways

The chemical structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions. These include a sulfonamide, a benzoxazine (B1645224) ring system with an ether linkage, and two basic amine groups that form the dihydrochloride salt.

-

Hydrolysis: The sulfonamide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although sulfonamides are generally considered to be relatively stable to hydrolysis under neutral conditions.[4] The ether bond within the benzoxazine ring could also undergo cleavage under harsh acidic conditions.

-

Oxidation: The piperazine (B1678402) and benzoxazine ring systems could be susceptible to oxidation, particularly at the nitrogen and sulfur atoms.

-

Photodegradation: Aromatic systems and compounds with heteroatoms, such as this compound, have the potential to degrade upon exposure to light.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8] While specific studies for this compound are not published, the following are detailed, generalized protocols based on ICH guidelines that can be adapted for this compound. The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

General Procedure

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.[7] For each stress condition, a separate sample of the stock solution is treated as described below. A control sample, protected from the stress condition, should be analyzed concurrently.

Acid Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.

-

Dilute the solution to a suitable concentration with the mobile phase of the analytical method and analyze by HPLC.

Base Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 N sodium hydroxide.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N hydrochloric acid.

-

Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours), protected from light.

-

Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation (in Solution)

-

Incubate a sample of the this compound stock solution at a high temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours), protected from light.

-

Cool the solution to room temperature.

-

Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Photodegradation

-

Expose a sample of the this compound stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

After exposure, dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

The following diagram illustrates a general workflow for conducting forced degradation studies.

Workflow for Forced Degradation Studies

5-HT6 Receptor Signaling Pathway

This compound exerts its effects by acting as an antagonist at the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Blockade of this receptor by an antagonist like R 1485 would inhibit the downstream signaling cascade that is normally initiated by serotonin (B10506) (5-HT). This can lead to modulation of the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are important for cognitive processes.[9]

The following diagram illustrates the canonical signaling pathway of the 5-HT6 receptor.

5-HT6 Receptor Signaling Pathway

Conclusion

This technical guide provides a summary of the currently available information on the stability and storage of this compound. The key recommendations are to store the solid compound at -20°C in a dry, tightly sealed container, and to use prepared solutions within one month when stored at or below -20°C. Due to the absence of specific stability studies in the public literature, it is highly recommended that researchers perform their own stability assessments, particularly for long-term experiments or when using the compound in solution. The provided forced degradation protocols and the 5-HT6 receptor signaling pathway diagram offer a framework for further investigation and a deeper understanding of the context in which this compound is studied.

References

- 1. researchgate.net [researchgate.net]

- 2. usbio.net [usbio.net]

- 3. Physico-chemical characterisation of the modifications I and II of (R,S) propranolol hydrochloride: solubility and dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

R 1485 Dihydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 1485 dihydrochloride (B599025) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders. This document provides a comprehensive overview of the available preclinical data on R 1485 dihydrochloride, including its in vitro and in vivo pharmacological properties. The information is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

The 5-HT6 receptor is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex. Its modulation has been shown to influence cholinergic and glutamatergic neurotransmission, pathways crucial for cognitive function. Antagonism of the 5-HT6 receptor has emerged as a promising therapeutic strategy for improving cognitive performance. This compound is a novel compound identified as a high-affinity antagonist for this receptor. This guide summarizes the key preclinical findings that characterize its pharmacological profile.

Mechanism of Action

This compound exerts its pharmacological effects through selective, high-affinity antagonism of the 5-HT6 receptor.[1] Blockade of this receptor is hypothesized to disinhibit the release of acetylcholine (B1216132) and other neurotransmitters, thereby enhancing synaptic plasticity and improving cognitive processes. The signaling pathway downstream of the 5-HT6 receptor typically involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). As an antagonist, this compound is expected to competitively inhibit 5-HT-induced cAMP accumulation.

In Vitro Preclinical Data

Receptor Binding Affinity

This compound demonstrates high affinity for the human 5-HT6 receptor.

| Parameter | Value | Reference |

| pKi (human 5-HT6) | 8.9 | [1] |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to the 5-HT6 receptor was likely determined using a competitive radioligand binding assay. A standard protocol for this type of assay is as follows:

-

Tissue/Cell Preparation: Membranes from cells recombinantly expressing the human 5-HT6 receptor (e.g., HEK293 or HeLa cells) are prepared.

-

Radioligand: A specific radioligand for the 5-HT6 receptor, such as [3H]-LSD or [125I]-SB-258585, is used.

-

Assay: The cell membranes are incubated with the radioligand in the presence of increasing concentrations of this compound.

-

Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter or gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Selectivity Profile

This compound exhibits a high degree of selectivity for the 5-HT6 receptor. It has been shown to have over 100-fold selectivity against a panel of 50 other targets, including other serotonin (B10506) receptor subtypes.[1] This high selectivity is crucial for minimizing off-target side effects.

hERG Inhibition

A critical aspect of preclinical safety assessment is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. This compound displays low hERG inhibition, suggesting a favorable cardiac safety profile.[1]

Experimental Protocol: hERG Assay

The potential for hERG channel inhibition is typically assessed using electrophysiological methods, such as the patch-clamp technique, on cells stably expressing the hERG channel (e.g., HEK293 cells). The assay measures the effect of the compound on the potassium current through the hERG channel.

In Vivo Preclinical Data

Brain Penetration

For a centrally acting drug to be effective, it must cross the blood-brain barrier. This compound has been demonstrated to be brain penetrant.[1]

Experimental Protocol: Brain Penetration Study

The brain penetration of a compound is typically evaluated in rodents (e.g., rats or mice). A standard workflow is as follows:

-

Compound Administration: this compound is administered to the animals, usually via oral (p.o.) or intravenous (i.v.) routes.

-

Sample Collection: At various time points after administration, blood and brain tissue samples are collected.

-

Sample Analysis: The concentration of the compound in plasma and brain homogenates is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The brain-to-plasma concentration ratio is calculated to determine the extent of brain penetration.

Summary and Future Directions

The preclinical data available for this compound characterize it as a potent, selective, and brain-penetrant 5-HT6 receptor antagonist with a favorable preliminary safety profile. Its high affinity for the target receptor and low potential for hERG inhibition make it a promising candidate for further investigation as a cognitive enhancer.

Future preclinical studies should focus on:

-

In vivo efficacy: Evaluating the pro-cognitive effects of this compound in various animal models of cognitive impairment (e.g., novel object recognition, Morris water maze).

-

Pharmacokinetics: A comprehensive pharmacokinetic profile, including oral bioavailability, half-life, and metabolism, is necessary to guide dose selection for further studies.

-

Detailed Selectivity: Publication of the full selectivity data against the panel of 50 targets would provide a more complete understanding of its off-target activity.

This in-depth technical guide, based on the currently available information, supports the continued investigation of this compound as a potential therapeutic agent for cognitive disorders.

References

R 1485 Dihydrochloride: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

R 1485 dihydrochloride (B599025) is a selective and high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) receptor, a target of significant interest for the treatment of cognitive dysfunction associated with neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of R 1485 dihydrochloride and related 5-HT6 receptor antagonists. Due to the limited publicly available data for this compound specifically, this guide combines known information about this compound with general knowledge of the pharmacodynamics of 5-HT6 antagonists and detailed protocols for key experimental assays used in their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride, is a potent and selective antagonist of the 5-HT6 receptor.[1] The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), particularly in brain regions implicated in learning and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor has been shown to modulate the release of several neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes. This has positioned 5-HT6 receptor antagonists as a promising therapeutic class for improving cognitive function.

While this compound has been noted for its high affinity and brain penetrance, it has been withdrawn from commercial sale for reasons not publicly disclosed.[1] Consequently, detailed pharmacokinetic and pharmacodynamic data for this specific compound are scarce in the public domain. This guide aims to collate the available information on this compound and supplement it with broader knowledge of the pharmacology of 5-HT6 antagonists to provide a useful reference for the scientific community.

Pharmacodynamics

Mechanism of Action

This compound is a selective antagonist of the 5-HT6 receptor. Its primary pharmacodynamic effect is the blockade of serotonin's action at this receptor subtype.

Receptor Binding Affinity

The affinity of this compound for the 5-HT6 receptor has been determined through radioligand binding assays.

| Compound | Receptor | pKi | Reference |

| This compound | 5-HT6 | 8.9 | [1] |

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.

Signaling Pathways

Antagonism of the 5-HT6 receptor is known to modulate several downstream signaling pathways that are critical for neuronal function and plasticity. While specific studies on this compound's effects on these pathways are not available, the general mechanism for 5-HT6 antagonists involves the modulation of adenylyl cyclase activity and subsequent effects on cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and the phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which plays a vital role in learning and memory.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME) data (e.g., Cmax, Tmax, half-life, bioavailability), are not publicly available. However, the compound is described as being brain penetrant , which is a critical characteristic for a CNS-acting drug.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize 5-HT6 receptor antagonists like this compound.

Radioligand Binding Assay for 5-HT6 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide).

-

Non-specific binding control: Unlabeled serotonin or another high-affinity 5-HT6 ligand.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Test compound (e.g., this compound) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-LSD) at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.

-

For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor.

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test

Objective: To evaluate the pro-cognitive effects of a test compound in a rodent model of learning and memory.

Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).

Apparatus:

-

An open-field arena (e.g., a square box made of a non-porous material).

-

Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the rats. The objects should be of similar size but differ in shape and texture.

Procedure:

-

Habituation: For several days before the test, handle the rats daily. On the day before the test, allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Familiarization Phase (T1):

-

Place two identical objects (A1 and A2) in the arena.

-

Place a rat in the arena, facing away from the objects, and allow it to explore freely for a set duration (e.g., 5 minutes).

-

Record the time the rat spends exploring each object (sniffing or touching with the nose or forepaws).

-

After the session, return the rat to its home cage.

-

-

Inter-Trial Interval (ITI): A delay is imposed between the familiarization and test phases. The length of the ITI can be varied to assess different aspects of memory (e.g., 1 hour for short-term memory, 24 hours for long-term memory). The test compound or vehicle is typically administered before the familiarization phase or during the ITI.

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location.

-

Place the same rat back into the arena and allow it to explore for a set duration (e.g., 5 minutes).

-

Record the time spent exploring the familiar object (A) and the novel object (B).

-

-

Data Analysis:

-

Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.

-

Compare the DI between the vehicle-treated and compound-treated groups. A significantly higher DI in the compound-treated group suggests a cognitive-enhancing effect.

-

Conclusion

References

The Therapeutic Potential of Serotonin Receptor Modulation: A Technical Guide to R 1485 Dihydrochloride and WAY-100635

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of two significant research compounds, R 1485 dihydrochloride (B599025) and WAY-100635, which target distinct serotonin (B10506) (5-HT) receptor subtypes and hold considerable therapeutic promise for a range of central nervous system (CNS) disorders. This document outlines their pharmacological profiles, preclinical evidence, and the signaling pathways they modulate, offering a valuable resource for researchers in neuroscience and drug discovery.

Section 1: R 1485 Dihydrochloride - A Selective 5-HT6 Receptor Antagonist for Cognitive Enhancement

This compound is a potent and selective antagonist of the 5-HT6 receptor, a G-protein coupled receptor almost exclusively expressed in the CNS, with high densities in regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. Blockade of the 5-HT6 receptor has emerged as a promising strategy for improving cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT6 receptor. It is a brain-penetrant compound, a critical feature for targeting CNS disorders.

| Parameter | Value | Reference |

| Target | 5-HT6 Receptor | |

| Action | Antagonist | |

| pKi | 8.9 | |

| Selectivity | >100-fold over a panel of 50 other targets, including other 5-HT receptor subtypes | |

| hERG Inhibition | Low |

Potential Therapeutic Applications

The primary therapeutic application for 5-HT6 receptor antagonists like this compound is the enhancement of cognitive function. Preclinical studies with various 5-HT6 antagonists have demonstrated efficacy in models of learning and memory. This pro-cognitive effect is believed to be mediated by the modulation of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are dysregulated in Alzheimer's disease.

Signaling Pathways

The 5-HT6 receptor is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research has revealed a more complex signaling network. Antagonism of the 5-HT6 receptor can influence downstream signaling cascades, including the mTOR and Fyn kinase pathways, which are implicated in neuronal plasticity and survival.

Experimental Protocols

A representative protocol for determining the binding affinity of a 5-HT6 receptor antagonist is as follows:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of the test compound (e.g., this compound).

-

Filtration: The incubation mixture is filtered through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

-

Habituation: Rodents are individually habituated to an open-field arena for a set period over several days.

-

Familiarization Phase: On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The test compound or vehicle is administered before this phase.

-

Retention Phase: After a specific delay (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher discrimination index indicates better memory function.

Section 2: WAY-100635 - A Potent and Selective 5-HT1A Receptor Antagonist

WAY-100635 is a highly potent and selective "silent" antagonist of the 5-HT1A receptor. This receptor is widely distributed throughout the brain and is implicated in the pathophysiology of anxiety and depressive disorders. As a silent antagonist, WAY-100635 lacks intrinsic activity, making it a valuable tool for elucidating the role of 5-HT1A receptors and a potential therapeutic agent.

Pharmacological Profile

WAY-100635 exhibits high affinity for the 5-HT1A receptor and significant selectivity over other serotonin receptor subtypes and other neurotransmitter receptors. It is also noted to have agonist activity at the dopamine (B1211576) D4 receptor.

| Parameter | Value | Reference(s) |

| Target | 5-HT1A Receptor | [1] |

| Action | Silent Antagonist | |

| pIC50 | 8.87 | [1] |

| pA2 | 9.71 | [1] |

| IC50 | 0.91 nM | [1] |

| Ki (5-HT1A) | 0.39 nM | [1] |

| Ki (D4) | 3.3 nM (agonist) | [1] |

| Selectivity | >100-fold for 5-HT1A over other 5-HT subtypes |

Potential Therapeutic Applications

-

Anxiety Disorders: Preclinical studies have shown that WAY-100635 possesses anxiolytic-like properties.

-

Depression: WAY-100635 has been investigated as an adjunct to selective serotonin reuptake inhibitors (SSRIs) to accelerate their therapeutic onset.

-

Cognitive Deficits: Research suggests that 5-HT1A antagonists may have a role in treating cognitive impairments associated with conditions like Alzheimer's disease.

Signaling Pathways

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels. However, it can also modulate other signaling pathways, including those involving MAP kinases and Akt, which are crucial for neuronal survival and plasticity. Antagonism by WAY-100635 blocks these effects.

Experimental Protocols

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Neurotransmitter Analysis: The concentrations of serotonin and other neurotransmitters in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: WAY-100635 is administered systemically (e.g., via intraperitoneal injection), and changes in neurotransmitter levels are monitored.

PET imaging with a radiolabeled form of WAY-100635 (e.g., [11C]WAY-100635) allows for the in vivo visualization and quantification of 5-HT1A receptors in the human brain.[2]

-

Radioligand Synthesis: [11C]WAY-100635 is synthesized with a high specific activity.

-

Injection: The radioligand is injected intravenously into the subject.[2]

-

PET Scan: A PET scanner detects the distribution of the radioligand in the brain over time.[2]

-

Image Analysis: Dynamic PET images are reconstructed. The binding potential (BP), a measure of receptor density, is calculated for different brain regions by comparing radioactivity in receptor-rich areas to a reference region with negligible receptor density (e.g., cerebellum).[2]

Conclusion

This compound and WAY-100635 represent valuable pharmacological tools for investigating the roles of the 5-HT6 and 5-HT1A receptors, respectively. The distinct therapeutic potentials of antagonizing these receptors—cognitive enhancement for 5-HT6 and treatment of mood and anxiety disorders for 5-HT1A—highlight the nuanced and critical functions of the serotonergic system in CNS health and disease. Further research into these compounds and their respective targets is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

The Role of 5-HT6 Antagonists in Alzheimer's Disease: A Technical Guide

Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, characterized by progressive cognitive decline and a significant lack of effective disease-modifying treatments.[1][2] Current therapeutic strategies, including cholinesterase inhibitors and NMDA-receptor antagonists, offer only symptomatic relief.[3] In the search for novel therapeutic avenues, the serotonin (B10506) 5-HT6 receptor has emerged as a promising target for enhancing cognition in AD.[1][4] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][5] This guide provides an in-depth technical overview of the rationale, mechanisms, and clinical development of 5-HT6 receptor antagonists for the treatment of Alzheimer's disease.

Core Mechanism of Action

The therapeutic hypothesis for 5-HT6 receptor antagonists in AD is centered on their ability to modulate multiple neurotransmitter systems that are compromised in the disease.[3] These receptors are predominantly located on GABAergic interneurons.[6][7] By antagonizing the 5-HT6 receptor, the inhibitory tone of these interneurons is reduced, leading to a disinhibition and subsequent increased release of downstream neurotransmitters. This modulatory effect is believed to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[3][8]

Preclinical studies have consistently shown that blockade of 5-HT6 receptors enhances the release of acetylcholine, glutamate, dopamine, and noradrenaline in key brain regions.[2][3][9] This broad-spectrum enhancement of pro-cognitive neurotransmitters forms the primary rationale for their investigation in AD.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT6 receptor antagonists for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A role for the 5-HT(1A), 5-HT4 and 5-HT6 receptors in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]

- 8. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for R 1485 Dihydrochloride Cell-Based Assay for 5-HT6 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for the therapeutic intervention of cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Antagonism of the 5-HT6 receptor has been shown to improve cognitive performance in various preclinical models, making the identification and characterization of novel 5-HT6 antagonists a key focus of drug discovery efforts.[2][3]

R 1485 dihydrochloride (B599025) is a selective and high-affinity antagonist for the 5-HT6 receptor.[4] This document provides detailed application notes and protocols for conducting cell-based assays to determine the activity of R 1485 dihydrochloride and other potential 5-HT6 receptor antagonists. The primary functional assay described herein measures the inhibition of serotonin-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells recombinantly expressing the human 5-HT6 receptor.

Compound Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight | pKi |

| This compound | 4-[(2-Fluorophenyl)sulfonyl]-3,4-dihydro-8-(1-piperazinyl)-2H-1,4-benzoxazine dihydrochloride | C18H20FN3O3S.2HCl | 450.35 g/mol | 8.9 |

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is positively coupled to adenylyl cyclase through a stimulatory G-protein (Gαs). Activation of the receptor by an agonist, such as serotonin (5-HT), leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB. This signaling cascade can also influence other pathways, such as the ERK1/2 signaling cascade. Antagonists of the 5-HT6 receptor block the binding of agonists, thereby preventing the activation of this signaling pathway and the subsequent increase in intracellular cAMP.

Caption: 5-HT6 Receptor Signaling Pathway.

Experimental Protocols

Cell Culture and Maintenance

A variety of commercially available cell lines recombinantly expressing the human 5-HT6 receptor are suitable for this assay, including Human Embryonic Kidney (HEK-293) cells and Chinese Hamster Ovary (CHO-K1) cells.

Materials:

-

HEK-293 or CHO-K1 cells stably expressing the human 5-HT6 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other selection antibiotic

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Maintain the cells in the appropriate growth medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the required concentration of selection antibiotic.

-